10(11)-EpDPE

Description

Overview of Polyunsaturated Fatty Acid (PUFA) Metabolism Pathways and Cytochrome P450 (CYP) Epoxygenation

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to a diverse array of signaling molecules known as oxylipins. aocs.orgfrontiersin.orggsartor.org The metabolism of PUFAs occurs through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. mdpi.comfrontiersin.orgnih.gov While the COX and LOX pathways are well-known for producing prostaglandins (B1171923) and leukotrienes, the CYP pathway generates a unique set of bioactive lipid mediators. mdpi.comd-nb.info

The CYP epoxygenase pathway involves the oxidation of PUFAs by CYP enzymes, leading to the formation of epoxy fatty acids (EpFAs). nih.govnih.gov This process is particularly significant for long-chain PUFAs like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). mdpi.comif-pan.krakow.plnih.gov CYP enzymes, particularly those from the CYP2C and CYP2J subfamilies, catalyze the insertion of an oxygen atom across the double bonds of these fatty acids, creating epoxide regioisomers. mdpi.commdpi.com These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols. mdpi.comd-nb.infonih.gov The balance between the formation of EpFAs by CYPs and their degradation by sEH is crucial in regulating their biological activity. nih.govd-nb.info

| Enzyme Family | Primary Function | Key Substrates | Primary Products |

|---|---|---|---|

| Cyclooxygenase (COX) | Prostaglandin and Thromboxane (B8750289) Synthesis | Arachidonic Acid (AA) | Prostaglandins, Thromboxanes |

| Lipoxygenase (LOX) | Leukotriene and Lipoxin Synthesis | Arachidonic Acid (AA) | Leukotrienes, Lipoxins, Hydroxy Fatty Acids |

| Cytochrome P450 (CYP) Epoxygenases | Epoxide Formation | AA, EPA, DHA | Epoxy Fatty Acids (e.g., EETs, EEQs, EpDPEs) |

| Soluble Epoxide Hydrolase (sEH) | Epoxide Hydrolysis | Epoxy Fatty Acids | Diols (e.g., DiHETs, DiHDPAs) |

Docosahexaenoic Acid (DHA) as a Precursor to Epoxymetabolites

Docosahexaenoic acid (DHA), an omega-3 PUFA, is a critical substrate for CYP epoxygenases. if-pan.krakow.plnih.govpnas.org The metabolism of DHA by these enzymes yields a series of epoxymetabolites known as epoxydocosapentaenoic acids (EDPs or EpDPEs). frontiersin.orgpnas.orgmdpi.com DHA can be converted into six different regioisomers of EDPs, depending on which of its six double bonds is epoxidized. if-pan.krakow.pl

Several CYP isoforms, including members of the CYP2C, CYP2J, and CYP4F families, have been shown to metabolize DHA. mdpi.comresearchgate.net Notably, many of these enzymes exhibit a higher catalytic efficiency for DHA compared to the omega-6 PUFA, arachidonic acid. nih.govresearchgate.netstorkapp.me This preference for DHA as a substrate suggests that dietary intake of omega-3 fatty acids can significantly influence the profile of circulating epoxy fatty acids, favoring the production of EDPs over their arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs). pnas.orgpnas.orgmdc-berlin.de The formation of these DHA-derived epoxides is an important aspect of the biological effects attributed to omega-3 fatty acid consumption. nih.govpnas.org

Introduction to 10(11)-EpDPE as a Specific DHA Epoxide Regioisomer within the Oxylipin Network

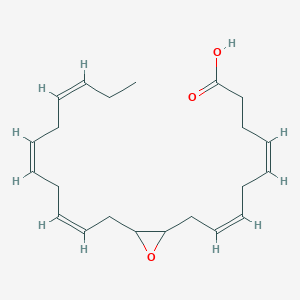

Among the various EDPs, (4Z,7Z,13Z,16Z,19Z)-10,11-epoxydocosapentaenoic acid, commonly referred to as this compound, is a specific regioisomer formed by the epoxidation of the double bond at the 10th and 11th carbon positions of the DHA molecule. nih.govcaymanchem.com This compound is a recognized human metabolite and has been detected in various tissues, including the brain and spinal cord, as well as in human serum. caymanchem.comglpbio.combiomol.com

As part of the complex oxylipin network, this compound's biological relevance is underscored by its role as a substrate for soluble epoxide hydrolase (sEH), with a reported Km value of 5.1 µM. caymanchem.comglpbio.combiomol.commedchemexpress.com The conversion of this compound to its corresponding diol, 10,11-dihydroxydocosapentaenoic acid (10,11-DiHDPA), represents a key metabolic step that modulates its activity. frontiersin.org Research has indicated that this compound exhibits various biological activities, including antihyperalgesic properties in pain models. caymanchem.comglpbio.com Furthermore, studies have associated lower levels of this compound with higher depression scores in certain patient populations, suggesting a potential role in mood regulation. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C22H32O3 nih.gov |

| Molecular Weight | 344.5 g/mol nih.gov |

| IUPAC Name | (4Z,7Z)-9-[3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid nih.gov |

| Synonyms | (±)10,11-EDP, (±)10,11-epoxy DPA, (±)10,11-epoxy Docosapentaenoic Acid caymanchem.comglpbio.combiomol.com |

| InChI Key | YYZNJWZRJUGQCW-UQZHZJRSSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(4Z,7Z)-9-[3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12- |

InChI Key |

YYZNJWZRJUGQCW-UQZHZJRSSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC1C(O1)C/C=C\C/C=C\CCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Regulation of 10 11 Epdpe

Cytochrome P450 (CYP) Epoxygenase Pathways in 10(11)-EpDPE Formation

The biosynthesis of this compound is a key step in the CYP epoxygenase pathway of PUFA metabolism. nih.gov Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, catalyze the epoxidation of DHA at one of its six double bonds to form various epoxydocosapentaenoic acid (EpDPE) regioisomers, including 4,5-, 7,8-, 10,11-, 13,14-, 16,17-, and 19,20-EpDPE. nih.govphysiology.org While many CYP isoforms act as epoxygenases, specific isoforms exhibit distinct preferences for the position of epoxidation on the DHA molecule. nih.govuniprot.org

Several human CYP isoforms are recognized for their epoxygenase activity on PUFAs like DHA. uniprot.orgresearchgate.net Research using human recombinant enzymes has identified that isoforms CYP2C8, CYP2C9, and CYP2J2 are major epoxygenases of DHA. nih.govuniprot.org While these enzymes can produce multiple EpDPE regioisomers, they display significant regioselectivity. Specifically, CYP2C9 has been identified as the predominant producer of 10,11-EpDPE from DHA. nih.govresearchgate.net In contrast, isoforms like CYP2C8 and CYP2J2 primarily generate 19,20-EpDPE, which is formed by epoxidation of the terminal double bond. researchgate.net This enzymatic specificity ensures the controlled production of different bioactive lipid mediators from the same precursor molecule.

| CYP Isoform | Primary EpDPE Product(s) | Reference |

|---|---|---|

| CYP2C9 | 10,11-EpDPE, 14,15-EpETE (from EPA) | nih.govresearchgate.net |

| CYP2C8 | 19,20-EpDPE | researchgate.net |

| CYP2J2 | 19,20-EpDPE | researchgate.net |

The biosynthesis of EpDPEs is characterized by both regioselectivity and stereoselectivity, which are determined by the specific CYP isoform catalyzing the reaction. nih.govresearchgate.net Regioselectivity refers to the preference for epoxidizing a specific double bond along the fatty acid chain. As noted, CYP2C9 exhibits a high degree of regioselectivity, preferentially metabolizing DHA to form 10,11-EpDPE. nih.govresearchgate.net This is in contrast to a general trend observed for many CYP epoxygenases to preferentially oxidize the terminal (ω-3) double bond of DHA to form 19,20-EpDPE. nih.govuniprot.org

Stereoselectivity refers to the formation of specific enantiomers (mirror-image isomers) of the epoxide. The epoxidation of a double bond can result in two enantiomers, (R,S) or (S,R). Studies on the epoxidation of PUFAs have shown that different CYP isoforms produce distinct enantiomeric ratios, and these stereoisomers can possess different biological activities. nih.gov While detailed stereochemical analysis for the CYP2C9-mediated formation of this compound is less extensively documented than for other epoxides, the principle of stereoselective synthesis by CYP enzymes is well-established. nih.govresearchgate.net

Soluble Epoxide Hydrolase (sEH) Mediated Catabolism of this compound

The biological actions of fatty acid epoxides, including this compound, are primarily terminated by their conversion to corresponding diols, a reaction catalyzed by soluble epoxide hydrolase (sEH). nih.govnih.govresearchgate.net This enzymatic hydration is a critical step in regulating the tissue concentration and lifespan of EpDPEs. nih.govnih.gov

Soluble epoxide hydrolase converts this compound to its corresponding vicinal diol, 10,11-dihydroxydocosapentaenoic acid (10,11-DiHDPE). nih.govmdpi.com This conversion involves the addition of a water molecule across the epoxide ring, which generally results in a metabolite with substantially reduced biological activity compared to the parent epoxide. nih.gov The measurement of the ratio between the diol (e.g., 10,11-DiHDPE) and its parent epoxide (this compound) in biological samples is often used as an indicator of in-vivo sEH activity. nih.gov

| Substrate | Enzyme | Kinetic Parameter (Kₘ) | Reference |

|---|---|---|---|

| (±)this compound | Soluble Epoxide Hydrolase (sEH) | 5.1 µM | caymanchem.com |

Interactions with Other Lipid Metabolic Pathways and Enzymes

The this compound biosynthesis and degradation pathway is interconnected with other major lipid metabolic networks, including those involving cyclooxygenase (COX), lipoxygenase (LOX), and other CYP-mediated pathways. nih.govresearchgate.net A primary point of interaction is at the level of substrate availability and enzyme competition. nih.gov

DHA and other PUFAs, such as the omega-6 arachidonic acid (AA), are substrates for the same families of oxidative enzymes (CYPs, COX, LOX). nih.govacs.org Therefore, competition exists for these enzymes. For instance, DHA can compete with AA for metabolism by CYP epoxygenases like CYP2C9, CYP2C8, and CYP2J2. nih.gov Increased availability of DHA can lead to a decrease in the synthesis of AA-derived epoxides (epoxyeicosatrienoic acids, or EETs) and an increase in the production of DHA-derived epoxides like this compound. nih.gov This represents a significant crosstalk mechanism, as EETs and EpDPEs can have different, sometimes opposing, biological effects. This interplay between the omega-3 and omega-6 lipid processing pathways is a critical aspect of cellular signaling and inflammation. nih.govresearchgate.net

Biological Roles and Mechanistic Investigations of 10 11 Epdpe

Modulation of Cellular Signaling Pathways by 10(11)-EpDPE

This compound, like other epoxy fatty acids, participates in the complex network of cellular communication. Its effects are mediated through interactions with specific cellular components, including receptors and ion channels, thereby influencing a variety of physiological responses.

While direct receptor binding studies specifically for this compound are not extensively detailed in the current literature, evidence suggests that epoxy fatty acids as a class can function as signaling molecules through interactions with nuclear receptors. Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. biorxiv.org Some studies have identified various EpDPEs, including this compound, as potential endogenous ligands for PPARs, particularly PPARγ. physiology.orgnih.gov Activation of PPARγ by its ligands can lead to anti-inflammatory effects. nih.gov For instance, research on human lung fibroblasts has shown that these cells can produce a range of lipid mediators, including this compound, which are considered potential PPARγ ligands. physiology.orgnih.gov The interaction of these epoxy fatty acids with PPARγ can influence inflammatory pathways, suggesting an indirect mechanism by which this compound may exert its biological effects. frontiersin.orgsoton.ac.ukescholarship.org

A more direct and well-documented signaling mechanism for this compound and other EpDPEs is the modulation of ion channels. soton.ac.uk Specifically, these compounds have been identified as potent activators of big conductance calcium-activated potassium channels (BKCa). capes.gov.br BKCa channels, also known as Maxi-K or KCa1.1, are present in a wide variety of cells, including vascular smooth muscle cells and neurons, and play a crucial role in regulating cellular excitability. escholarship.orgfrontiersin.orgmdpi.com

The activation of BKCa channels by EpDPEs leads to the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. capes.gov.br In vascular smooth muscle, this hyperpolarization results in the closure of voltage-dependent calcium channels, a decrease in intracellular calcium concentration, and subsequent vasodilation. pcom.edu Studies have shown that DHA-derived epoxides, including the class to which this compound belongs, can be more potent activators of BKCa channels than their arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs). nih.gov This activation is a key mechanism underlying the vasodilatory and antihypertensive effects attributed to omega-3 fatty acid metabolites. soton.ac.ukphysiology.org The general mechanism involves the binding of the lipid mediator to the channel protein or a closely associated regulatory subunit, which allosterically modifies the channel's gating properties, making it more likely to open at a given voltage or calcium concentration. wikipedia.org

Role in Inflammatory Processes and Pain Modulation

This compound is implicated in the body's response to inflammation and pain. Its actions in these processes are linked to its ability to modulate the activity of sensory neurons and the production of inflammatory signaling molecules.

Hyperalgesia, an increased sensitivity to pain, is a common feature of inflammatory and neuropathic pain states. Several studies utilizing animal models have demonstrated that epoxy metabolites of DHA, including this compound, possess antihyperalgesic properties. caymanchem.com For instance, in a carrageenan-induced inflammatory pain model in rats, the spinal administration of a mixture of EpDPEs was shown to significantly reduce thermal hyperalgesia. nih.govresearchgate.net This indicates that these compounds can act at the level of the central nervous system to modulate pain signaling. nih.gov

The mechanisms underlying these anti-hyperalgesic effects are thought to involve the modulation of transient receptor potential (TRP) channels, which are crucial for pain sensation. researchgate.net The TRPV1 channel, for example, is a key receptor involved in detecting noxious heat and is sensitized by inflammatory mediators. frontiersin.orgmdpi.com Some evidence suggests that while certain lipid mediators derived from omega-6 fatty acids can activate and sensitize TRPV1, promoting pain, the omega-3 derived epoxides like EpDPEs may have an opposing, dampening effect on nociceptive signaling pathways. researchgate.netresearchgate.netnih.gov

| Experimental Model | Compound Administered | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Carrageenan-induced inflammatory pain (rat) | EpDPE regioisomeric mixture (spinal administration) | Reversal of thermal hyperalgesia and reduction of mechanical allodynia | Modulation of central pain processing pathways | nih.gov |

| General inflammatory and neuropathic pain models | (±)10(11)-EpDPA | Antihyperalgesic activity | Modulation of nociceptive signaling, potentially involving TRP channels | caymanchem.com |

Beyond direct effects on neuronal excitability, this compound is involved in regulating the production and release of inflammatory mediators. The balance between pro-inflammatory and anti-inflammatory cytokines is critical in determining the outcome of an inflammatory response. Studies have shown that macrophages are key players in this process, capable of producing both pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and anti-inflammatory cytokines such as interleukin-10 (IL-10). nih.gov

Research in models of wound healing and colitis has suggested a link between the levels of DHA-derived epoxides and the cytokine profile. biorxiv.orgsoton.ac.ukportlandpress.combiorxiv.org For example, in macrophages isolated from a mouse model, increased production of TNF-α and reduced secretion of IL-10 were observed in a pro-inflammatory state, which was also associated with alterations in the profile of lipid mediators. portlandpress.com Conversely, the presence of omega-3 derived epoxy fatty acids has been shown to promote IL-10 secretion in some contexts, contributing to the resolution of inflammation. biorxiv.org These findings suggest that this compound may contribute to a cellular environment that favors the dampening of excessive inflammatory responses.

Contributions to Neurobiological Functions

The presence of this compound and other EpDPEs in the central nervous system (CNS) points to their involvement in various neurobiological processes. nih.gov These compounds are found in significant amounts in both the brain and spinal cord of rats, with their levels being subject to regulation by enzymes such as the soluble epoxide hydrolase (sEH). caymanchem.comnih.gov

Studies have documented changes in the levels of this compound in the brain under pathological conditions. For instance, following ischemic brain injury in rats, the concentration of this compound was found to be significantly increased in various brain regions, including the cortex, hippocampus, cerebellum, and brainstem. nih.gov This suggests a potential role for this lipid mediator in the brain's response to ischemic stress. researchgate.netnih.gov Furthermore, in a mouse model of Parkinson's disease, tissue levels of this compound in the striatum were significantly higher in the disease-model mice compared to controls. researchgate.netpnas.orgpnas.org In contrast, in a mouse model for neurodevelopmental disorders, lower levels of this compound were observed in the prefrontal cortex. nih.gov These findings, while complex and sometimes seemingly contradictory, underscore the active involvement of this compound in the neurochemical environment of both the healthy and diseased brain. researchgate.netpnas.orgnih.gov

| Study Context | Brain Region | Animal Model | Finding | Reference |

|---|---|---|---|---|

| Baseline Distribution | Brain, Spinal Cord | Rat | Present in significant amounts | nih.gov |

| Ischemic Injury | Cortex, Hippocampus, Cerebellum, Brainstem | Rat | Increased levels post-ischemia | nih.gov |

| Parkinson's Disease Model (MPTP-treated) | Striatum | Mouse | Significantly higher levels compared to controls | researchgate.netpnas.orgpnas.org |

| Neurodevelopmental Disorder Model (Maternal Immune Activation) | Prefrontal Cortex | Mouse | Significantly lower levels compared to controls | nih.gov |

Investigations in Models of Ischemic Brain Injury and Neuroprotection

Evidence suggests that this compound plays a role in the brain's response to ischemic injury. Studies using rat models of ischemia have demonstrated a significant increase in the levels of several DHA-derived epoxy-metabolites, including this compound, in various brain regions following an ischemic event. nih.govresearchgate.net

In one study, the concentration of this compound was found to be substantially higher in the cortex, hippocampus, cerebellum, and brainstem of ischemic rats compared to control animals. nih.gov This upregulation of this compound and other related epoxides is thought to be an adaptive response aimed at mitigating the damage caused by ischemia. researchgate.net The neuroprotective mechanisms of such compounds are believed to involve the reduction of inflammation and the modulation of neuronal excitability. nih.govresearchgate.net While the precise mechanisms of this compound in neuroprotection are still under investigation, its increased presence during ischemic conditions points to its potential as a key molecule in the brain's endogenous protective pathways.

Table 1: Fold Increase of DHA-Derived Epoxy-Metabolites in Rat Brain Regions Following Ischemia

| Brain Region | Fold Increase Range for EpDPEs |

|---|---|

| Cortex | 3.9 to 7.3 |

| Hippocampus | 9.0 to 12.7 |

| Cerebellum | 4.8 to 7.9 |

| Brainstem | 6.6 to 9.4 |

Data sourced from a study on ischemic rats compared to microwave-fixed controls. nih.gov

Correlation with Mood Regulation in Exploratory Studies

Exploratory research has begun to uncover a potential link between this compound and mood regulation. Some studies have observed an association between lower circulating levels of this compound and higher scores on depression scales. This suggests that this compound may be involved in the pathophysiology of mood disorders such as major depression. kcl.ac.uk

In a study investigating patients with seasonal major depression, changes in the plasma levels of various oxylipins, including those derived from the soluble epoxide hydrolase (sEH) pathway, were observed between summer and winter. nih.gov While this particular study did not show a significant change in this compound levels between states, it highlighted the potential role of the broader sEH metabolic pathway in mood disorders. nih.gov The sEH enzyme is responsible for the degradation of epoxy-fatty acids like this compound into their corresponding diols. nih.gov Therefore, alterations in sEH activity could influence the bioavailability of this compound and other neuroactive lipids, potentially impacting mood. nih.govgoogle.com Further research is needed to clarify the specific role of this compound in mood regulation and its potential as a biomarker or therapeutic target.

Effects on Cardiovascular System Components

Vascular Reactivity and Smooth Muscle Function

Like other epoxygenated fatty acids, this compound is implicated in the regulation of vascular tone and smooth muscle function. Epoxydocosapentaenoic acids (EpDPEs) in general have been shown to possess vasodilatory properties. nih.govphysiology.org These effects are often mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. nih.govphysiology.org

While direct evidence for this compound's effect on vascular reactivity is part of a broader understanding of EpDPEs, it is established that regioisomers of EpDPE can be potent activators of BKCa channels, sometimes even more so than their eicosanoid counterparts, the epoxyeicosatrienoic acids (EETs). nih.gov The activation of these channels is a key mechanism for modulating vascular tone, suggesting that this compound contributes to the beneficial cardiovascular effects associated with its parent compound, DHA. oup.com

Platelet Aggregation Modulation

The modulation of platelet aggregation is another important aspect of this compound's cardiovascular effects. Research has demonstrated that EpDPEs can inhibit platelet aggregation. physiology.org One study found that this compound, at nanomolar concentrations, can inhibit platelet aggregation by 40-45%. This inhibitory effect is thought to occur at concentrations below those that affect the synthesis of thromboxane (B8750289), a potent platelet aggregator. nih.govcapes.gov.br The mechanism is believed to involve competitive binding to thromboxane receptors. By limiting platelet aggregation, this compound may contribute to the antithrombotic effects of omega-3 fatty acids.

Table 2: Inhibitory Effect of this compound on Platelet Aggregation

| Concentration | Inhibition of Platelet Aggregation |

|---|---|

| 50 nM | 40-45% |

Data from in vitro studies using human platelet-rich plasma.

Research in Angiogenesis and Cellular Proliferation Control (In Vitro Models)

In the context of cancer biology, epoxy metabolites of DHA, including this compound, have been investigated for their effects on angiogenesis and cellular proliferation. In vitro studies have shown that these compounds can potently inhibit these processes, which are crucial for tumor growth and metastasis. caymanchem.comglpbio.com

The anti-angiogenic and anti-proliferative effects of DHA's epoxy metabolites suggest a potential protective role against cancer. escholarship.org For instance, research has indicated that an adequate balance of omega-3 and omega-6 polyunsaturated fatty acids in the diet is important, as their respective oxylipin metabolites can have opposing effects on tumor progression. escholarship.org Specifically, epoxides derived from omega-3 fatty acids like DHA are thought to protect against tumor growth, in part by affecting vascularity and cell proliferation. escholarship.org These findings highlight this compound and related compounds as areas of interest for further research into cancer prevention and therapy.

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 10(11)-epoxydocosapentaenoic acid |

| DHA | Docosahexaenoic Acid |

| EpDPEs | Epoxydocosapentaenoic acids |

| EETs | Epoxyeicosatrienoic acids |

| sEH | Soluble epoxide hydrolase |

| BKCa channels | Large-conductance calcium-activated potassium channels |

Analytical Methodologies for 10 11 Epdpe Research

Advanced Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is the cornerstone for the metabolic profiling and chemical characterization of oxylipins. researchgate.net When coupled with separation techniques like liquid chromatography, it provides the sensitivity and specificity required for quantitative analysis. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the targeted quantification of oxylipins, including 10(11)-EpDPE. acs.orgresearchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, typically using a triple quadrupole (QqQ) instrument operating in multiple reaction monitoring (MRM) mode. waters.comsciex.com For most oxylipins, which contain a carboxylic acid group, electrospray ionization (ESI) in the negative ion mode is employed. ceu.es

The development of a robust LC-MS/MS method involves several optimization steps. To achieve the best selectivity and sensitivity, parameters for each analyte, such as MRM transitions (the precursor ion and a specific product ion), cone voltage, and collision energy, are optimized by infusing individual standards into the mass spectrometer. biorxiv.org Chromatographic conditions, including the choice of column, mobile phases, and gradient, are critical for separating the numerous structural isomers. nih.govwaters.com Reversed-phase UPLC/HPLC columns are commonly used for this purpose. unc.edu

A comprehensive LC-MS/MS platform can quantify over 100 different oxylipins in a single analytical run. nih.govresearchgate.net The use of dynamic or scheduled MRM allows for the analysis of a large number of compounds without compromising sensitivity by monitoring for specific analytes only within their expected retention time windows. nih.gov For accurate quantification, stable isotope-labeled internal standards are added to the samples before extraction to correct for analyte loss during sample preparation and for matrix effects during ionization. nih.govwaters.com

| Parameter | Value/Condition | Source |

|---|---|---|

| Precursor Ion (m/z) | 343.1, 343.2, 343.228 | nih.gov, uni-hannover.de, sciex.com |

| Product Ion (m/z) - Quantifier | 153.0, 153.2, 201.1 | nih.gov, uni-hannover.de, |

| Product Ion (m/z) - Qualifier | 183.1 | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | acs.org, ceu.es |

| Collision Energy (CE) | 18–22 eV, 36 V | , nih.gov |

| Chromatography Column | Reversed-phase C18 (e.g., 2.1 × 150 mm, 1.7 µm) | unc.edu, |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol with 0.1% acetic acid | unc.edu |

To enhance detection sensitivity and improve chromatographic separation, chemical derivatization techniques can be employed. acs.orgnih.gov Derivatization modifies the analyte's structure, which can improve its ionization efficiency. nih.gov For oxylipins, which are typically analyzed in negative ion mode, charge-switch derivatization allows for analysis in the more sensitive positive ion mode. ceu.es

One such method involves using N,N-diethyl-1,3-diaminopropane (DEPA) to rapidly label the carboxylic acid group of oxylipins. acs.orgnih.gov This fast labeling process can improve both separation resolution and detection sensitivity. acs.orgnih.gov Another charge-switch derivatization agent that has been used is N-(4-aminomethylphenyl)pyridinium (AMPP). ceu.es However, a comparative study showed that for some oxylipins, AMPP derivatization in positive ESI mode offered similar sensitivity to underivatized analysis in negative ESI mode. ceu.es While these techniques are broadly applicable to oxylipins, their specific application and efficacy for this compound require targeted investigation.

A significant challenge in oxylipin analysis is the differentiation of isomers, which often have identical mass-to-charge ratios and similar fragmentation patterns. nih.govuni-wuppertal.de High-resolution mass spectrometry (HRMS) instruments, such as quadrupole time-of-flight (QTOF) systems, provide highly accurate mass measurements, which can aid in identification but cannot distinguish between constitutional isomers alone. sciex.comuni-wuppertal.de

Ion mobility spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of an ion, which is described by its collision cross-section (CCS). ceu.esacs.org Coupling LC and MS with IMS (LC-IM-MS) can enable the separation of co-eluting isomers that are indistinguishable by LC-MS alone. ceu.es This has been successfully applied to separate various oxylipin isomers. acs.org However, some isomers remain challenging. For instance, a study developing an oxylipin library using LC-IM-QTOF found that the EpDPE isomers this compound, 13(14)-EpDPE, and 16(17)-EpDPE co-eluted and could not be separated based on their CCS values, as the differences were consistently below 2%. acs.org This highlights the persistent difficulty in differentiating certain regioisomers of EpDPE, even with advanced techniques.

Sample Preparation and Preservation for Oxylipin Analysis

The accuracy of oxylipin quantification is highly dependent on the procedures used for sample collection, preparation, and storage, as these lipids are prone to artificial formation and degradation. schebb-web.de

Post-collection enzymatic and non-enzymatic processes can significantly alter oxylipin concentrations. unc.edunih.gov Therefore, rapid inactivation of enzymes upon sample collection is critical. nist.gov For brain tissue analysis, head-focused microwave fixation is a gold-standard method to immediately halt all enzymatic activity, preventing post-mortem changes in lipid metabolism. unc.edunih.govresearchgate.net Studies have shown that without microwave fixation, the concentrations of many oxylipins increase significantly due to ischemia following euthanasia. unc.eduresearchgate.net

For blood samples, collection into tubes containing anticoagulants like EDTA is recommended. nist.govmdpi.com The samples should be kept cold and processed quickly to separate plasma. mdpi.comnih.gov Adding antioxidants, such as butylated hydroxytoluene (BHT), and a cocktail of enzyme inhibitors (e.g., for cyclooxygenases, lipoxygenases, and soluble epoxide hydrolase) can further prevent ex vivo formation or degradation of oxylipins during sample handling. schebb-web.dersc.org Samples should be stored at -80°C to ensure long-term stability. nist.govnih.gov

| Technique | Description | Primary Application | Reference |

|---|---|---|---|

| Microwave Fixation | Uses high-energy microwaves to instantly denature enzymes, halting metabolism. | Brain and other solid tissues. | nih.gov, researchgate.net |

| Anticoagulants & Immediate Cooling | Blood is collected into tubes with EDTA or heparin and immediately placed on ice. | Blood plasma/serum. | nist.gov, mdpi.com |

| Addition of Inhibitors/Antioxidants | A solution of antioxidants (e.g., BHT) and enzyme inhibitors (e.g., for COX, LOX, sEH) is added to the sample. | Plasma, serum, tissue homogenates. | schebb-web.de, rsc.org |

| Flash Freezing & Low-Temperature Storage | Samples are rapidly frozen in liquid nitrogen and stored at -80°C. | All biological samples for long-term storage. | nih.gov, nist.gov |

Following collection, oxylipins must be extracted from the complex biological matrix (e.g., plasma, serum, tissue). pharmascholars.com The most common technique for this is solid-phase extraction (SPE). nih.govpharmascholars.comnih.gov SPE protocols typically involve conditioning the cartridge, loading the acidified sample, washing away interferences, and finally eluting the target analytes. lcms.cz Mixed-mode or anion-exchange SPE cartridges are often used to specifically target acidic compounds like oxylipins, resulting in cleaner extracts. waters.comwaters.com

Liquid-liquid extraction (LLE) is another method used for sample preparation. mdpi.com For the analysis of total oxylipins (both free and esterified to complex lipids), a saponification (base hydrolysis) step is required to release the ester-bound fatty acids prior to extraction. unc.eduschebb-web.de The extracted and purified samples are then typically dried down and reconstituted in a small volume of a suitable solvent, such as methanol, for LC-MS/MS analysis. sciex.commdpi.com

Isomeric Analysis and Stereochemical Characterization in Biological Samples

The biological activities of 10(11)-epoxydocosapentaenoic acid (this compound) are intricately linked to its specific isomeric and stereochemical forms. Consequently, the ability to accurately separate, identify, and quantify these various forms within complex biological matrices is paramount for understanding its physiological and pathological roles. Analytical methodologies have evolved to address the challenges posed by the structural similarity and low endogenous concentrations of these lipid mediators. schebb-web.de

A primary challenge in the analysis of this compound is its existence as part of a larger family of structurally similar oxylipins, including numerous regioisomers and stereoisomers. schebb-web.denih.gov For instance, this compound is one of several positional isomers of EpDPE, such as 7(8)-, 13(14)-, 16(17)-, and 19(20)-EpDPE. nih.govmdpi.com Furthermore, each regioisomer can exist as cis and trans diastereomers, and each of these can be a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis). sci-hub.se

Chromatographic Separation

Liquid chromatography (LC) coupled with mass spectrometry (MS) is the cornerstone of this compound analysis. nih.govnih.gov Reversed-phase (RP) high-performance liquid chromatography (HPLC) is a principal technique for separating oxylipin isomers. nih.gov RP-HPLC effectively separates analytes based on their hydrophobicity. In the context of EpDPEs, this allows for the resolution of cis and trans isomers, with the enzymatically produced cis-epoxides typically eluting before the trans-epoxides that can be formed by autoxidation. schebb-web.de The use of ultra-high performance liquid chromatography (UHPLC) with smaller particle size columns (e.g., sub-2 µm) enhances resolution, allowing for better separation of closely related isomers. nih.govmdpi.com

For the separation of enantiomers, which possess identical physical properties in an achiral environment, chiral chromatography is indispensable. wikipedia.orgwvu.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of various chiral compounds, including those in the eicosanoid family. nih.govnih.gov The direct separation of enantiomers on a CSP is a preferred method as it avoids the need for derivatization, which can introduce other analytical complexities. wikipedia.orgnih.gov

Mass Spectrometry and Ion Mobility

Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QqQ) detector operating in multiple reaction monitoring (MRM) mode, provides the high sensitivity and specificity required for quantifying the low concentrations of this compound in biological samples. nih.govmdpi.com The optimization of MS parameters, such as cone and collision energies, is crucial for maximizing the signal-to-noise ratio and achieving low limits of detection. nih.gov The selection of specific precursor-to-product ion transitions for each isomer enhances the selectivity of the analysis, which is critical when dealing with co-eluting isomers. nih.gov

A significant advancement in isomeric analysis is the integration of ion mobility spectrometry (IMS) with LC-MS. nih.govacs.org IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation. nih.gov This technique can distinguish between isomers that are not resolved by chromatography alone. acs.org The collision cross-section (CCS) value, a measure of the ion's rotationally averaged area, is a characteristic feature that aids in the confident identification of specific isomers. nih.govacs.org Studies have shown that while some EpDPE regioisomers that co-elute chromatographically can be difficult to separate by IMS due to very similar CCS values, the technique is highly effective for many other oxylipin isomer pairs. acs.org The formation of metal adducts, such as sodium adducts ([M+Na]⁺), in the positive ion mode can often enhance isomeric separation in IMS. nih.govacs.org

Research Findings in Biological Systems

Research has demonstrated the presence and differential levels of this compound isomers in various biological contexts. For example, in studies of renal ischemia-reperfusion injury in mice, a decrease in the levels of several DHA-derived epoxides, including this compound, was observed in the injured kidney tissue compared to the contralateral control. sci-hub.se This finding suggests a potential role for these lipids in the pathophysiology of this condition. The analysis also revealed that the decrease was more pronounced for terminal isomers like 19(20)- and 16(17)-EpDPE compared to 13(14)- and this compound. sci-hub.se

Furthermore, investigations into oxidative stress have highlighted the importance of distinguishing between cis and trans epoxy-PUFA isomers. sci-hub.se While cytochrome P450 enzymes primarily produce cis-epoxides, the formation of trans-epoxides can be indicative of non-enzymatic autoxidation. schebb-web.desci-hub.se In cell culture models, exposure to an oxidizing agent led to an increase in the levels of trans-epoxy-PUFAs, while the corresponding cis-isomers remained relatively stable, thus altering the trans/cis ratio. sci-hub.se For regioisomers like this compound, the basal ratio of trans to cis isomers was found to be approximately equal (0.7-1.4). sci-hub.se

The following tables summarize key analytical parameters and findings related to the isomeric analysis of this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound Analysis This interactive table summarizes typical parameters used in LC-MS/MS methods for the analysis of this compound and related isomers.

| Parameter | Details | Reference |

| Chromatography | ||

| Column Type | Reversed-Phase (e.g., C18) for diastereomer separation; Chiral (e.g., Polysaccharide-based) for enantiomer separation. | schebb-web.denih.govnih.gov |

| Mobile Phase | Typically a gradient of water and acetonitrile or methanol, often with an additive like acetic acid to improve ionization. | nih.govmdpi.com |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray Ionization (ESI) is common. | nih.govmdpi.com |

| MS/MS Transition | Example: m/z 343.10 > 153.00 | nih.gov |

| Cone Voltage (V) | 36 | nih.gov |

| Collision Energy (eV) | 10 | nih.gov |

| Internal Standards | Deuterated analogs (e.g., this compound-d11) are used for accurate quantification. | nih.gov |

Table 2: Research Findings on this compound Isomers in Biological Samples This interactive table presents selected findings from studies that characterized this compound isomers.

| Biological Context | Key Finding | Isomers Measured | Analytical Approach | Reference |

| Murine Kidney Ischemia-Reperfusion | Levels of this compound were decreased in the injured kidney. The decrease was less pronounced compared to terminal EpDPE isomers. | Regioisomers (10(11)-, 13(14)-, 16(17)-, 19(20)-EpDPE) | LC-MS/MS | sci-hub.se |

| Cell Culture (Oxidative Stress) | The basal ratio of trans/cis-10(11)-EpDPE was approximately 0.7-1.4. Oxidative stress increased the formation of trans-epoxides. | cis and trans diastereomers | LC-MS/MS | sci-hub.se |

| Mouse Brain Tissue | This compound co-eluted with 13(14)-EpDPE and 16(17)-EpDPE, and their separation by ion mobility was challenging due to CCS differences below 2%. | Regioisomers | LC-IM-QTOF MS | acs.org |

Regulation of 10 11 Epdpe Levels and Activity

Impact of Dietary Modulations on 10(11)-EpDPE Biosynthesis and Levels

Dietary intake of omega-3 and omega-6 PUFAs serves as the foundational determinant for the biosynthesis of this compound. The availability of its precursor, docosahexaenoic acid (DHA), is directly influenced by dietary consumption.

Supplementation with omega-3 PUFAs, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), has been shown to significantly alter the profiles of their oxidized metabolites, including EpDPEs. nih.govplos.orgnih.gov Studies have demonstrated that increasing the intake of DHA leads to a corresponding increase in its circulating levels, which in turn elevates the biosynthesis of its epoxide derivatives. plos.org

In a study involving healthy subjects who received omega-3 fatty acid supplementation (1.9 g/d EPA and 1.5 g/d DHA) for six weeks, a significant shift in the lipidomic and oxylipin profiles was observed. plos.org The cytochrome P450 (CYP) pathway, responsible for producing EpDPEs, was among the most influenced, indicating a direct link between omega-3 intake and the production of these epoxides. nih.gov Similarly, research in asthmatic patients who consumed fish oil supplements showed significant alterations in the downstream metabolic products of PUFAs, with notable changes in CYP-derived DHA oxylipins. nih.gov Another study supplementing pregnant and lactating women with fish oil found increased levels of DHA in their milk, suggesting that higher omega-3 intake can directly influence its concentration in biological fluids. scielo.br

The response to omega-3 supplementation can exhibit considerable inter-individual variation. plos.org While total lipidomic profiles change significantly post-treatment, the extent of this change in both omega-3 and omega-6 fatty acid metabolites can vary widely among individuals. plos.org

Interactive Data Table: Effect of Omega-3 Supplementation on Key Fatty Acids

| Fatty Acid | Baseline (mol %) (Mean ± SD) | Fold-Increase (Mean ± SD) |

| PC EPA | 0.9 (0.5) | 6.7 (5.1) |

| PC DHA | 3.4 (1.0) | 0.88 (0.59) |

| PE EPA | 1.0 (0.6) | 5.5 (3.7) |

| PE DHA | 6.5 (1.5) | 0.47 (0.45) |

| Data from a study on healthy subjects supplemented with 1.9 g/d EPA and 1.5 g/d DHA for six weeks. plos.org PC: Phosphatidylcholine, PE: Phosphatidylethanolamine. |

The background dietary levels of linoleic acid (LA), an omega-6 PUFA, and alpha-linolenic acid (ALA), an omega-3 PUFA, can influence the production of this compound. nih.gov High dietary intake of LA can lead to increased production of pro-inflammatory LA-derived oxylipins and may interfere with the synthesis of anti-inflammatory mediators from EPA and DHA. nih.gov

In a rat model, increasing dietary LA resulted in a marked reduction in the abundance of n-3 EPA and DHA and their anti-nociceptive monoepoxide derivatives, including EpDPEs. nih.gov This suggests a competitive interaction where high levels of LA can suppress the pathways leading to the formation of DHA-derived epoxides. Conversely, a diet low in LA has been associated with increased concentrations of EPA and DHA-derived autacoids. nih.gov The balance between dietary omega-6 and omega-3 fatty acids is therefore a critical factor in determining the endogenous levels of this compound. nih.govoup.com

Pharmacological Interventions Targeting this compound Metabolism

The metabolic pathway of this compound can be targeted by pharmacological agents, most notably inhibitors of the soluble epoxide hydrolase (sEH) enzyme.

Soluble epoxide hydrolase is the primary enzyme responsible for the degradation of this compound into its corresponding diol, 10,11-dihydroxydocosapentaenoic acid (10,11-DiHDPE). medchemexpress.comcaymanchem.comglpbio.com By inhibiting sEH, the half-life and concentration of this compound and other epoxy fatty acids are increased, enhancing their biological effects. researchgate.net

The use of sEH inhibitors has been a key strategy in research to elucidate the functions of epoxy fatty acids. pnas.orggoogle.com For example, in a mouse model of Parkinson's disease, the administration of a potent sEH inhibitor, TPPU, attenuated neurotoxicity, highlighting the protective role of elevated epoxide levels. pnas.org Similarly, sEH inhibition has been shown to reduce inflammation and ameliorate metabolic syndrome in various animal models. physiology.orgnih.gov These studies underscore the therapeutic potential of targeting sEH to augment the beneficial actions of compounds like this compound. researchgate.netucanr.edu

Genetic Factors Influencing Endogenous this compound Profiles (e.g., APOE Genotype)

Genetic variations can significantly influence an individual's lipid profile and their response to dietary and pharmacological interventions. nih.govrsc.org The apolipoprotein E (APOE) genotype is one such factor that has been shown to modulate the response of plasma oxylipins to omega-3 supplementation. alzdiscovery.orgresearchgate.net

A study investigating the effects of omega-3 PUFA supplementation in healthy individuals found that the APOE genotype modulated the plasma oxylipin response. researchgate.net Specifically, APOE4 carriers exhibited greater increases in certain hydroxy-EPA and hydroxy-DHA metabolites following high-dose omega-3 intake compared to those with the APOE3/E3 genotype. researchgate.net While this study focused on hydroxy-derivatives, it highlights the principle that genetic factors like APOE can influence the metabolic fate of PUFAs, which would logically extend to their epoxidation into compounds like this compound. nih.govplos.org The APOE4 allele is a known risk factor for late-onset Alzheimer's disease, and its influence on lipid metabolism may be a contributing factor. alzdiscovery.org

Interactive Data Table: Baseline Plasma Oxylipin Concentrations by APOE Genotype (nmol/L)

| Oxylipin | APOE3 (Mean ± SEM) | APOE4 (Mean ± SEM) |

| This compound | 0.31 ± 0.02 | 0.28 ± 0.03 |

| 13(14)-EpDPE | 0.25 ± 0.01 | 0.24 ± 0.03 |

| 16(17)-EpDPE | 0.27 ± 0.01 | 0.26 ± 0.02 |

| Data from a study on healthy individuals prior to omega-3 supplementation. soton.ac.uk |

Endogenous Modulation by Oxidative Stress and Lipid Peroxidation

The levels of epoxy-polyunsaturated fatty acids (epoxy-PUFAs), including 10(11)-epoxydocosapentaenoic acid (this compound), are subject to endogenous modulation by conditions of oxidative stress and subsequent lipid peroxidation. portlandpress.com While these compounds are typically formed enzymatically, non-enzymatic pathways also contribute to their generation, particularly under physiological stress. researchgate.netresearchgate.net

Epoxy-PUFAs are produced from their parent polyunsaturated fatty acids (PUFAs) through two primary routes. nih.gov The enzymatic pathway involves cytochrome P450 (CYP) monooxygenases, which stereoselectively convert all-cis PUFAs, such as docosahexaenoic acid (DHA), into cis-epoxides. researchgate.netresearchgate.netnih.gov This is a regulated process contributing to the pool of signaling lipid mediators. csic.es

However, a second, non-enzymatic pathway driven by chemical peroxidation can also generate epoxy-PUFAs. researchgate.netresearchgate.net This process, characteristic of oxidative stress where reactive oxygen species (ROS) are abundant, is not stereoselective and results in the formation of both cis- and trans-epoxy-PUFAs. portlandpress.comresearchgate.netresearchgate.net Lipid peroxidation, the oxidative degradation of lipids, attacks the double bonds of PUFAs, leading to a variety of oxidized products, including these epoxides. escholarship.org Therefore, an increase in oxidative stress can alter the balance of epoxy-PUFA isomers, providing a chemical signature of this pathological state. researchgate.net

Research has explored this dual formation mechanism in various models. For instance, a decrease in the levels of some cis-epoxy-PUFA isomers, such as 19(20)- and 16(17)-EpDPE, was noted to be more pronounced than that of 13(14)- and this compound under certain oxidative conditions, suggesting differential stability or formation rates among isomers. sci-hub.se

Trans/Cis-Epoxy-PUFA Ratios as Biomarkers of Oxidative Stress

The differential formation of epoxide isomers under enzymatic versus non-enzymatic conditions has led to the investigation of the trans/cis-epoxy-PUFA ratio as a potential biomarker for lipid peroxidation and oxidative stress. portlandpress.comresearchgate.net Since enzymatic processes exclusively produce cis-isomers and non-enzymatic peroxidation produces a mixture of cis and trans isomers, an elevated trans/cis ratio would theoretically indicate increased free radical-mediated oxidation. researchgate.netresearchgate.net

To validate this hypothesis, studies have correlated the trans/cis-epoxy-PUFA ratio with the levels of isoprostanes (IsoP), which are well-established and commonly used biomarkers of oxidative stress. researchgate.net These studies utilized several in vitro and in vivo models of oxidative stress, including human cell lines and the nematode Caenorhabditis elegans treated with the oxidizing agent tert-butyl hydroperoxide (t-BOOH). researchgate.netsci-hub.se

The results from these investigations demonstrated a clear, dose-dependent increase in both isoprostane levels and the trans/cis-epoxy-PUFA ratio in response to t-BOOH treatment across multiple human cell lines (HCT-116, HepG2, and Caki-2) and in C. elegans. researchgate.netresearchgate.net The strong and significant correlations observed between the two markers support the proposition that the trans/cis-epoxy-PUFA ratio can serve as a reliable indicator of oxidative stress. researchgate.net However, in a model of murine renal ischemia-reperfusion injury, only a moderate increase in isoprostanes was seen, with no significant change in the trans/cis-epoxy-PUFA ratio, suggesting the utility of this biomarker may be context- or model-dependent. researchgate.netsci-hub.se

Table 1: Correlation of Trans/Cis-Epoxy-PUFA Ratio with Isoprostane Levels in Oxidative Stress Models

This table summarizes the findings from studies inducing oxidative stress with tert-butyl hydroperoxide (t-BOOH) in various biological models. The data shows a consistent, positive correlation between the established oxidative stress marker (Isoprostanes) and the novel proposed marker (trans/cis-epoxy-PUFA ratio).

| Model System | Inducer of Oxidative Stress | Isoprostane (IsoP) Level Change | Trans/Cis-Epoxy-PUFA Ratio Change | Correlation |

| Human Cell Lines (HCT-116, HepG2, Caki-2) | tert-butyl hydroperoxide (t-BOOH) | Dose-dependent increase | Dose-dependent increase | Highly Significant researchgate.netresearchgate.net |

| Caenorhabditis elegans | tert-butyl hydroperoxide (t-BOOH) | Dose-dependent increase | Dose-dependent increase | Highly Significant researchgate.netresearchgate.net |

| Murine Kidney Tissue | Ischemia-Reperfusion Injury | Moderate Increase | No Relevant Change | Not Correlated researchgate.net |

Research Models and Experimental Approaches for 10 11 Epdpe Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are fundamental for directly assessing the effects of 10(11)-EpDPE on cellular functions and signaling pathways.

Furthermore, studies have reported that epoxy metabolites of DHA, including this compound, potently inhibit angiogenesis and tumor growth in various in vitro assays, suggesting their application in cancer research beyond renal cell carcinoma. caymanchem.comglpbio.com The investigation into the effects of this compound and its related compounds on cancer progression has also involved lung cancer models, where omega-6 polyunsaturated fatty acids and their oxylipin metabolites have been shown to influence tumor aggressiveness. mdpi.com

The table below summarizes the findings in human cell lines.

Table 1: Research Findings for this compound in Human Cell Lines

| Cell Line | Experimental Context | Key Findings |

|---|---|---|

| Caki-2 (Renal Cell Carcinoma) | Oxidative stress induced by t-BOOH | A trend towards increased trans-epoxy-PUFA levels was observed at high concentrations of the inducing agent. sci-hub.se |

Primary cells provide a more physiologically relevant model compared to immortalized cell lines. The effects of DHA-derived epoxides have been investigated in human pulmonary artery smooth muscle cells (HPASMC). physiology.orgpromocell.comsigmaaldrich.com These epoxymetabolites, including the regioisomeric family to which this compound belongs, are considered potential endothelium-derived hyperpolarizing factors that can induce relaxation of vascular smooth muscle. physiology.org Studies on human pulmonary arteries have shown that metabolites of DHA can reduce vasoconstriction, highlighting a potential area of investigation for this compound. physiology.org Vascular smooth muscle cells, in general, are a key model for studying the vascular effects of such compounds. nih.govcell-systems.com

In Vivo Animal Models for Systemic Biological Investigations

Animal models are crucial for understanding the systemic biological effects of this compound, including its role in pain, inflammation, and neuroprotection.

The antihyperalgesic properties of this compound have been demonstrated in rodent models of both inflammatory and neuropathic pain. caymanchem.comglpbio.com In these models, administration of this compound has been shown to significantly reduce pain responses. caymanchem.comglpbio.com For instance, in a lipopolysaccharide-induced inflammatory pain model in rats, soluble epoxide hydrolase (sEH) inhibitors, which increase the levels of epoxy fatty acids like this compound, have demonstrated potent anti-inflammatory and analgesic effects. google.compsu.edu The mechanism is thought to involve the modulation of inflammatory pathways. google.com

The neuroprotective potential of this compound has been investigated in rodent models of ischemic brain injury. nih.gov Following ischemia in rats, the levels of DHA-derived epoxy-metabolites, including this compound, were found to be significantly elevated in various brain regions such as the cortex, hippocampus, cerebellum, and brainstem. nih.gov This suggests an active role for these metabolites in the brain's response to ischemic conditions. nih.gov Studies have shown that these oxidized metabolites of fatty acids may contribute to reducing damage and aiding recovery after an ischemic event. The table below shows the fold increase of this compound in different brain regions of ischemic rats compared to controls. nih.gov

Table 2: Fold Increase of this compound in Rat Brain Regions Following Ischemia

| Brain Region | Fold Increase (Ischemic vs. Control) |

|---|---|

| Cortex | 3.9 to 7.3 |

| Hippocampus | 9 to 12.7 |

| Cerebellum | 4.8 to 7.9 |

Furthermore, investigations into the effects of postmortem ischemia on brain oxylipin concentrations have provided detailed insights into the dynamics of this compound and other related compounds. nih.gov

The nematode Caenorhabditis elegans has been utilized as a model organism to study the interplay between aging, oxidative stress, and the metabolism of oxylipins, including this compound. sci-hub.senih.gov This model is advantageous due to its short lifespan and conserved genetic pathways with humans. nih.gov Research using C. elegans has demonstrated a correlation between the formation of isoprostanes (markers of oxidative stress) and the ratio of trans- to cis-epoxy-PUFAs when exposed to oxidative stress-inducing agents. sci-hub.seuni-wuppertal.de These studies have helped to establish a conserved cytochrome P450-epoxide hydrolase metabolic pathway for polyunsaturated fatty acids in this organism, providing a valuable tool for understanding the biological functions of epoxides like this compound in the context of aging and cellular stress. nih.gov

Table 3: Correlation of this compound trans/cis Ratio with Oxidative Stress Marker in C. elegans

| Oxidative Stress Marker | Correlation with this compound trans/cis ratio (Pearson correlation coefficient r) | p-value |

|---|

Advanced Experimental Designs and Reproducibility Considerations in Oxylipin Research

The analysis of oxylipins like this compound presents significant technical challenges due to their low endogenous concentrations, structural similarity to other lipids, and susceptibility to ex vivo formation and degradation. schebb-web.de Addressing these challenges requires advanced analytical techniques and a strong emphasis on experimental design and reproducibility.

Advanced Analytical Techniques:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of oxylipins. usp.brnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of a wide range of oxylipins in a single analytical run. usp.br However, the co-elution of isomers, such as the different regioisomers of EpDPE, remains a challenge. acs.org

To overcome this, advanced techniques like liquid chromatography-ion mobility-quadrupole time-of-flight mass spectrometry (LC-IM-QTOF-MS) are being employed. acs.orgnih.gov Ion mobility spectrometry adds another dimension of separation based on the size, shape, and charge of the ions, which can help to resolve co-eluting isomers. nih.govacs.org Despite these advancements, some isomers, including this compound, 13(14)-EpDPE, and 16(17)-EpDPE, may still co-elute and exhibit similar collision cross-section (CCS) values, making their individual quantification difficult. acs.org

The table below details some of the analytical parameters used in advanced LC-MS methods for oxylipin analysis.

Table 2: Analytical Parameters for Oxylipin Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Reverse-phase liquid chromatography (RPLC) is commonly used. | mdpi.comuni-wuppertal.de |

| Mass Spectrometry | Triple quadrupole (QqQ) or high-resolution mass spectrometry (e.g., QTOF) is employed. | mdpi.comuni-wuppertal.de |

| Ionization | Electrospray ionization (ESI) in negative mode is typical for oxylipins. | mdpi.com |

| Detection | Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used for targeted quantification. | uni-wuppertal.de |

| Internal Standards | Use of stable isotope-labeled internal standards is crucial for accurate quantification. | nih.govnih.gov |

Reproducibility Considerations:

Reproducibility is a major concern in the field of lipidomics, particularly for low-abundance analytes like oxylipins. zenodo.org The lack of standardized protocols for sample collection, preparation, and analysis has historically made it difficult to compare results between different laboratories. usp.br

To address this, there has been a significant push towards the harmonization of methods. nih.govusda.gov Inter-laboratory comparison studies have shown that by using a standardized protocol for all steps of the oxylipin analysis, it is possible to achieve reliable, reproducible, and comparable results. nih.govusda.govhealthydietforhealthylife.eu These standardized operating procedures (SOPs) include guidelines for rapid sample processing and storage at -80°C to minimize artificial ex vivo formation or degradation of oxylipins. schebb-web.de

Recent international efforts have led to the development of technical recommendations for analyzing oxylipins by LC-MS, providing a benchmark for the field. usp.brzenodo.orglipidmaps.org These guidelines are essential for improving the quality and comparability of data, which will ultimately advance our understanding of the role of oxylipins like this compound in health and disease. usp.br

Q & A

Q. How can researchers mitigate confounding effects of CO2 euthanasia on this compound measurements?

- Methodological Answer : Use microwave fixation as a gold standard to immediately halt enzymatic activity. If CO2 euthanasia is unavoidable, include time-course studies to quantify post-mortem epoxide degradation. Validate findings with alternative models (e.g., focal ischemia) to isolate hypercapnia-specific effects .

Q. What strategies improve reproducibility in studies of brain lipid epoxides?

- Methodological Answer : Publish step-by-step protocols for lipid extraction and LC-MS/MS analysis via platforms like Protocols.io . Participate in inter-laboratory ring trials using shared reference samples. Report negative results (e.g., non-significant CYP450 inhibition effects) to reduce publication bias .

Q. Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.